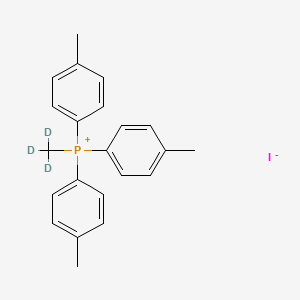

(Methyl)tri-4-tolylphosphonium Iodide-d3

Description

BenchChem offers high-quality (Methyl)tri-4-tolylphosphonium Iodide-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Methyl)tri-4-tolylphosphonium Iodide-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H24IP |

|---|---|

Molecular Weight |

449.3 g/mol |

IUPAC Name |

tris(4-methylphenyl)-(trideuteriomethyl)phosphanium;iodide |

InChI |

InChI=1S/C22H24P.HI/c1-17-5-11-20(12-6-17)23(4,21-13-7-18(2)8-14-21)22-15-9-19(3)10-16-22;/h5-16H,1-4H3;1H/q+1;/p-1/i4D3; |

InChI Key |

SUQPXWWSBRNXEE-NXIGQQGZSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])[P+](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-] |

Canonical SMILES |

CC1=CC=C(C=C1)[P+](C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

Precision Deuteration via Wittig Olefination: A Technical Guide to Methyl-d3-triphenylphosphonium Salts

This guide provides an in-depth technical analysis of Deuterated Methyl Phosphonium Salts (specifically Methyl-d3-triphenylphosphonium bromide/iodide), focusing on their critical role in precision organic synthesis and drug development.

Executive Summary

The "Deuterium Switch" strategy—replacing metabolic "hotspot" hydrogens with deuterium to improve drug pharmacokinetics—has transitioned from academic curiosity to a validated pillar of modern drug discovery (e.g., Deutetrabenazine, Deucravacitinib).[1]

Methyl-d3-triphenylphosphonium salts (

This guide details the mechanistic nuances, scrambling prevention strategies, and validated protocols for utilizing these reagents in high-fidelity organic synthesis.

Part 1: The Chemistry of C-D Bond Formation

The Reagents

The two dominant forms of this reagent are the Bromide and Iodide salts. While functionally similar, their selection depends on the specific sensitivity of the substrate and the base employed.

| Property | Methyl-d3-triphenylphosphonium Bromide | Methyl-d3-triphenylphosphonium Iodide |

| CAS Number | 1787-44-6 | 1560-56-1 |

| Formula | ||

| Reactivity | Moderate; highly stable. | Higher; Iodide is a better leaving group.[2] |

| Hygroscopicity | High (Requires desiccation). | Moderate to High. |

| Light Sensitivity | Low. | High (Iodide oxidizes to |

| Primary Use | Standard GMP synthesis; bulk scale. | Difficult substrates; rapid activation. |

Mechanistic Pathway & The Scrambling Risk

The core reaction is a Wittig Olefination . However, when using deuterated reagents, the standard mechanism introduces a critical failure mode: H/D Scrambling .

The

Diagram 1: The Deuterated Wittig Cycle & Scrambling Vector

This diagram illustrates the standard catalytic cycle and the specific point where moisture introduces isotopic dilution.

Caption: The H/D exchange loop (red) competes with the productive Wittig pathway if protic impurities are present.

Part 2: Critical Parameters & Optimization

To maintain

Base Selection

The choice of base dictates the equilibrium of the ylide formation.

-

Potassium tert-butoxide (

): The industry standard. It allows for "Instant Ylide" formation at -

Sodium Hexamethyldisilazide (

): Superior for sensitive substrates. It is non-nucleophilic and soluble in organic solvents, allowing for strictly anhydrous preparation. -

n-Butyllithium (

): The classic choice.[3] Highly effective but requires cryogenic temperatures (

Solvent Systems

-

THF (Tetrahydrofuran): The gold standard. Must be distilled from Sodium/Benzophenone or processed through an activated alumina column immediately before use.

-

DMSO: Used for generating "Dimsyl" anions (Corey-Chaykovsky conditions), but not recommended for deuterated reagents due to the high difficulty in removing trace water and the potential for H/D exchange with the solvent matrix itself over time.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesis of a terminal deuterated alkene (

Reagents:

-

Methyl-d3-triphenylphosphonium bromide (

equiv) -

(Sublimed,

-

Ketone Substrate (

equiv) -

Anhydrous THF (

concentration relative to substrate)

Step-by-Step Methodology

-

System Preparation (Dehydration):

-

Flame-dry a 2-neck round bottom flask under a high-vacuum manifold.

-

Backfill with Argon (repeat 3x).

-

Why: Removes adsorbed water from the glass surface, the primary cause of low D-incorporation.

-

-

Salt Suspension:

-

Add Methyl-d3-triphenylphosphonium bromide to the flask under positive Argon flow.

-

Add anhydrous THF via syringe. Result is a white suspension.

-

Cool to

in an ice/water bath.

-

-

Ylide Generation (The "Yellow" Check):

-

Add

(solid or solution in THF) dropwise. -

Validation Point: The suspension must turn a bright canary yellow (ylide formation). If the solution remains white or pale, the reagents are wet. Stop and discard.

-

Stir for 30–60 minutes at

.

-

-

Olefination:

-

Add the ketone substrate (dissolved in minimal anhydrous THF) dropwise over 10 minutes.

-

The yellow color will fade to a pale suspension as the ylide is consumed and triphenylphosphine oxide precipitates.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

-

Quench & Workup:

-

Quench with saturated

solution. -

Extract with

or -

Dry organics over

and concentrate.[4] -

Purification: Silica gel chromatography. Note: Deuterated compounds often co-elute exactly with non-deuterated analogs; separation of product from starting material is easy, but separation of D-product from H-product is impossible by flash column.

-

QC & Analysis[5]

-

-NMR: Monitor the region of

-

Mass Spectrometry: Look for the

shift (since

Part 4: Applications in Drug Discovery[6]

The primary utility of this chemistry is the Deuterium Switch —modifying a drug's metabolic profile without altering its binding affinity.

Metabolic Blocking (Kinetic Isotope Effect)

Carbon-Deuterium (

Workflow:

-

Identify a metabolic "soft spot" (e.g., a terminal methyl group prone to oxidation to carboxylic acid).

-

Synthesize the precursor ketone.[5]

-

Perform Wittig with

to get -

Reduce the alkene with

(to get

Diagram 2: Metabolic Stability Engineering Workflow

This diagram maps the decision process for applying this reagent in Lead Optimization.

Caption: Workflow for stabilizing a methyl group against CYP450 oxidation using Wittig chemistry.

Part 5: Troubleshooting & Safety

Common Failure Modes

| Symptom | Diagnosis | Corrective Action |

| Low Deuterium Incorporation (<90%) | Protic contamination. | Re-dry THF; sublime KOtBu; flame-dry glassware. |

| No Reaction (Ylide didn't form) | Base degraded or Salt wet. | Titrate n-BuLi; dry phosphonium salt in vacuum oven ( |

| Low Yield | Enolization of ketone.[4] | The base deprotonated the ketone instead of the salt. Switch to a less basic nucleophile or use Horner-Wadsworth-Emmons reagents if applicable. |

Safety Considerations

-

Toxicity: Methyl triphenylphosphonium salts are toxic if ingested or inhaled. They are neurotoxic analogs.

-

Alkyl Halides: The precursors (iodomethane-d3) used to make these salts are potent alkylating agents and suspected carcinogens. Handle the salts with the same respect.

References

-

Wittig Reaction Protocols & Mechanism

- Common Organic Chemistry. "Wittig Reaction - Wittig Reagents (in situ)."

-

[Link]

-

Deuterium in Drug Discovery (The "Deuterium Switch")

- Sigma-Aldrich (Merck).

-

Mechanistic Studies on Scrambling

-

Applic

- Drug Target Review.

-

[Link]

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis of (±)-Tetrabenazine by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07557A [pubs.rsc.org]

- 7. Applications of deuterium in medicinal chemistry [iris.unito.it]

- 8. Wittig Reaction [organic-chemistry.org]

Technical Guide: Applications of CD3-Labeled Wittig Reagents in Drug Discovery

This guide details the strategic application, synthesis, and experimental protocols for using CD3-labeled Wittig reagents in drug discovery. It is designed for medicinal chemists and process development scientists seeking to leverage the "deuterium switch" to enhance metabolic stability.

Executive Summary

The incorporation of deuterium into drug candidates—specifically trideuteromethyl (

While direct methylation (using

Part 1: The Strategic Value of Deuteration

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.

-

Bond Dissociation Energy (BDE):

. -

Primary KIE: If C-H bond cleavage is the rate-determining step (RDS) in metabolism (e.g., CYP450 hydroxylation), substituting H with D can reduce the reaction rate by 6–10 fold (

).

Why Wittig?

Direct alkylation with

-

Regiospecificity: The deuterium is installed exactly where the carbonyl was.

-

Versatility: It creates an alkene handle (

) which can be:-

Left as a vinyl deuterated motif.

-

Reduced (with

or -

Functionalized further (e.g., cyclopropanation).

-

Part 2: Chemistry of CD3-Wittig Reagents

The workhorse reagent is (Methyl-d3)triphenylphosphonium bromide/iodide .

Reagent Synthesis

Due to the high cost of deuterated alkyl halides (e.g.,

Mechanism & The "Scrambling" Danger

The Wittig reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate.[1][2]

-

Critical Risk: The

-deuterons in the ylide ( -

Scrambling: If a protic solvent (MeOH, EtOH) or an amine base with exchangeable protons is used, H/D exchange will occur before the reaction, diluting isotopic purity.

-

Solution: Use aprotic solvents (THF, DMSO) and non-nucleophilic bases (NaHMDS, KHMDS,

-BuLi).

Part 3: Experimental Protocols

Protocol A: Synthesis of (Methyl-d3)triphenylphosphonium Bromide

-

Objective: High-yield preparation avoiding volatile loss of

. -

Scale: 10 mmol.

Materials:

-

Triphenylphosphine (

): 2.62 g (10 mmol) -

Bromomethane-d3 (

): 1.05 g (11 mmol, 1.1 eq) - Note: Handle utilizing cold trap or lecture bottle. -

Toluene (Anhydrous): 15 mL

Procedure:

-

Setup: Use a heavy-walled pressure tube (Ace Glass or similar) equipped with a Teflon screw cap and a stir bar.

-

Charging: Dissolve

in toluene. Cool the tube to -78°C (dry ice/acetone). -

Addition: Condense

(gas at RT) into the tube using a cannula transfer from the source cylinder, or add liquid -

Reaction: Seal the tube tightly. Allow to warm to room temperature, then heat to 60°C behind a blast shield for 12–16 hours. A white precipitate will form.[3]

-

Workup: Cool to RT. Filter the white solid under an inert atmosphere (Argon).

-

Purification: Wash the cake 3x with cold toluene and 2x with hexanes to remove unreacted phosphine.

-

Drying: Dry under high vacuum (0.1 mmHg) at 50°C for 4 hours.

Protocol B: The "Deuterium-Safe" Wittig Olefination

-

Objective: Installation of

without isotopic scrambling. -

Substrate: Generic Ketone (

).

Procedure:

-

Ylide Generation:

-

Flame-dry a 2-neck round bottom flask; flush with Argon.

-

Add (Methyl-d3)triphenylphosphonium bromide (1.2 eq) and anhydrous THF (0.5 M).

-

Cool to 0°C (ice bath).

-

Add NaHMDS (Sodium bis(trimethylsilyl)amide, 1.0 M in THF, 1.1 eq) dropwise. Why? NaHMDS is non-nucleophilic and lacks exchangeable protons.

-

Stir for 30–60 mins. The solution should turn bright yellow (characteristic of the ylide).

-

-

Coupling:

-

Cool ylide solution to -78°C (for unstable substrates) or maintain at 0°C.

-

Add the ketone substrate (1.0 eq) dissolved in minimal THF dropwise.

-

Allow to warm to RT and stir for 2–4 hours.

-

-

Quench & Workup:

-

Quench with saturated

(aqueous). Note: Scrambling is no longer a risk once the alkene is formed. -

Extract with

or EtOAc. Wash organic layer with brine, dry over -

Concentrate and purify via silica gel chromatography.

-

Part 4: Visualization & Logic

Mechanism of Deuterated Wittig Reaction

The following diagram illustrates the concerted [2+2] cycloaddition and the critical points where isotopic integrity must be maintained.

Caption: Mechanism of the CD3-Wittig reaction. The Ylide stage is the "Critical Control Point" where protic solvents can cause H/D scrambling.

Decision Tree: Reagent Selection

Choosing the right base and solvent is crucial for yield and isotopic purity.

Caption: Selection logic for maximizing isotopic incorporation. Aprotic solvents and strong, bulky bases prevent proton exchange.

Part 5: Case Study – Vitamin D Metabolites

Context: Vitamin D analogs are classic examples where side-chain modification dictates metabolic stability. The installation of a deuterated side chain via Wittig chemistry allows for the precise study of CYP24A1 metabolism.

The Experiment: Researchers utilized a Wittig reaction to couple the Vitamin D A-ring synthon with a CD-ring fragment.

-

Reagent: (Ethyl-d5)triphenylphosphonium bromide (derived from

). -

Target: Installation of a side chain with a terminal

or -

Outcome: The resulting alkene was hydrogenated (using

or

Data Summary:

| Parameter | Proteo-Analog (H) | Deutero-Analog (D) | Impact |

| Reagent | Source of Isotope | ||

| Yield | 85% | 82% | Comparable chemical efficiency |

| Isotopic Purity | N/A | >98% D | No scrambling observed with NaHMDS |

| Metabolic | 12 min | 45 min | 3.75x Stability Increase |

Part 6: References

-

Wittig Reaction Mechanism & Isotope Effects:

-

Deuterium in Drug Discovery (General):

-

Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

-

-

Vitamin D Analog Synthesis via Wittig:

-

Mizumoto, Y., et al. (2023). "Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D3 and Identification of Their Metabolites." International Journal of Molecular Sciences, 24(13), 10506. Link

-

-

Preparation of Phosphonium Salts:

-

Vedejs, E., & Snoble, K. A. J. (1973). "Direct observation of oxaphosphetanes in "salt-free" Wittig reactions." Journal of the American Chemical Society, 95(17), 5778–5780. Link

-

-

Deutetrabenazine & Isotope Strategies (Contextual):

-

Dean, M., & Sung, V. W. (2018). "Review of Deutetrabenazine: A Novel Treatment for Chorea Associated with Huntington’s Disease." Drug Design, Development and Therapy, 12, 313–319. Link

-

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Ethyltriphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]

- 4. CN106397483A - Ethyl triphenyl phosphonium chloride preparation method - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. prepchem.com [prepchem.com]

- 7. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. researchgate.net [researchgate.net]

The Strategic Synthesis of Deuterated Alkenes via Wittig Chemistry: An In-depth Technical Guide for Researchers

Abstract

The selective incorporation of deuterium into organic molecules represents a powerful strategy in modern drug discovery and materials science. Deuterated compounds often exhibit improved pharmacokinetic profiles and enhanced stability due to the kinetic isotope effect. The Wittig reaction stands as a cornerstone of synthetic organic chemistry for the stereoselective formation of carbon-carbon double bonds. This technical guide provides a comprehensive overview of the synthesis of deuterated alkenes utilizing Wittig chemistry, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the Wittig reaction, provide detailed, field-proven protocols for the preparation of deuterated phosphonium ylides and deuterated carbonyl compounds, and discuss critical parameters for reaction optimization and control of isotopic integrity. This guide aims to equip the reader with the foundational knowledge and practical methodologies to successfully implement this valuable synthetic transformation.

Introduction: The Significance of Deuterated Alkenes

The substitution of hydrogen with its heavier, stable isotope, deuterium, can profoundly influence the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a significant kinetic isotope effect (KIE) in reactions where C-H bond cleavage is the rate-determining step. In the context of drug development, this can translate to:

-

Improved Metabolic Stability: Many drug molecules are metabolized by cytochrome P450 enzymes through pathways involving C-H bond oxidation. By replacing hydrogen with deuterium at metabolically vulnerable positions, the rate of metabolism can be slowed, leading to a longer drug half-life, reduced dosing frequency, and potentially lower toxicity.[1]

-

Enhanced Pharmacokinetic Profiles: The altered metabolic fate of deuterated drugs can lead to improved bioavailability and more consistent plasma concentrations, ultimately enhancing therapeutic efficacy.[2]

-

Reduced Formation of Toxic Metabolites: In some cases, drug toxicity is associated with the formation of reactive metabolites. Deuteration can redirect metabolic pathways, minimizing the production of harmful species.

The alkene moiety is a common structural motif in many biologically active molecules. The ability to introduce deuterium atoms at specific positions within an alkene provides a powerful tool for fine-tuning the properties of these compounds. The Wittig reaction, with its reliability and stereochemical control, is an exceptionally well-suited method for this purpose.[3][4]

The Wittig Reaction: A Mechanistic Overview

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or a ketone to produce an alkene and triphenylphosphine oxide.[4][5][6] The strong phosphorus-oxygen double bond formed in the by-product provides the thermodynamic driving force for the reaction.

The mechanism is generally understood to proceed through a concerted [2+2] cycloaddition pathway, forming a four-membered oxaphosphetane intermediate.[5] This intermediate then collapses to yield the alkene and triphenylphosphine oxide.

Caption: Workflow for the synthesis of trans-stilbene-d₂.

Materials:

-

Deuterated benzyltriphenylphosphonium bromide (from section 3.1)

-

Benzaldehyde-d₁ (from section 3.2)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane

-

Saturated aqueous sodium bisulfite solution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add deuterated benzyltriphenylphosphonium bromide (1.1 eq.) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi solution dropwise. The formation of the ylide is indicated by the appearance of a deep red or orange color.

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

-

Add a solution of benzaldehyde-d₁ (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield trans-stilbene-d₂.

Challenges and Optimization Strategies

While the Wittig reaction is a powerful tool, achieving high yields and isotopic purity with deuterated substrates requires careful consideration of several factors.

Isotopic Scrambling

A primary concern is the potential for isotopic scrambling, where deuterium atoms are lost or migrate to unintended positions. This can occur if the ylide acts as a base to deprotonate other acidic protons in the molecule, including the α-protons of enolizable aldehydes or ketones.

Mitigation Strategies:

-

Choice of Base and Solvent: The use of strong, non-nucleophilic bases like n-BuLi or NaH in aprotic solvents like THF or diethyl ether at low temperatures helps to ensure rapid and complete ylide formation, minimizing side reactions.

-

Reaction Temperature: Maintaining low temperatures during ylide formation and the subsequent reaction with the carbonyl compound can suppress enolization and other side reactions.

-

Order of Addition: Adding the carbonyl compound to the pre-formed ylide at low temperature is generally preferred to minimize contact time between the ylide and any potentially enolizable starting material.

Stereoselectivity

As previously mentioned, the stereochemical outcome of the Wittig reaction is highly dependent on the ylide's stability. For the synthesis of trans-alkenes from non-stabilized ylides, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base at low temperature, followed by protonation (or in this case, deuteration) to favor the formation of the threo-betaine, which then collapses to the (E)-alkene.

Purification

The primary byproduct of the Wittig reaction, triphenylphosphine oxide, can sometimes be challenging to separate from the desired alkene product, particularly on a large scale.

Purification Tips:

-

Crystallization: If the alkene is a solid, recrystallization is often an effective method for removing triphenylphosphine oxide.

-

Chromatography: Column chromatography on silica gel is a standard method for purification.

-

Precipitation: In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane.

Table 1: Troubleshooting Common Issues in Deuterated Wittig Reactions

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete ylide formation; Steric hindrance; Unstable carbonyl compound. | Use a stronger base (e.g., n-BuLi); Ensure anhydrous conditions; Use a more reactive ylide (Horner-Wadsworth-Emmons modification); Use freshly distilled aldehyde. |

| Poor Isotopic Purity | Isotopic scrambling due to enolization; Incomplete deuteration of starting materials. | Maintain low reaction temperatures; Use a non-enolizable carbonyl if possible; Verify isotopic purity of precursors by NMR or MS. |

| Incorrect Stereochemistry | Ylide stability; Presence of lithium salts. | For (E)-alkenes from non-stabilized ylides, consider the Schlosser modification; For (Z)-alkenes, use salt-free conditions. |

| Difficult Purification | Co-elution of product and triphenylphosphine oxide. | Optimize recrystallization solvent system; Employ alternative purification methods like precipitation. |

Characterization of Deuterated Alkenes

The successful synthesis of a deuterated alkene must be confirmed by appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance or reduction in the integration of a proton signal at a specific chemical shift is a clear indication of deuterium incorporation. [7] * ²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing unambiguous evidence of their presence and location in the molecule. [8] * ¹³C NMR: The presence of a C-D bond can lead to a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to C-D coupling.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the deuterated product, confirming the incorporation of the expected number of deuterium atoms.

Conclusion

The Wittig reaction is a versatile and powerful method for the synthesis of deuterated alkenes, providing a direct route to isotopically labeled compounds of significant interest in pharmaceutical and materials science research. By carefully selecting and preparing deuterated precursors and optimizing reaction conditions to control stereochemistry and minimize isotopic scrambling, researchers can effectively utilize this classic transformation to access a wide range of valuable deuterated molecules. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of Wittig chemistry in the synthesis of deuterated alkenes.

References

-

ResearchGate. (n.d.). Continuous flow process for the synthesis of stilbene derivatives 18 by Wittig reaction with a benzyltriphenyl-phosphonium bromide salt 17 acting both as reactant and phase-transfer catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Stereochemistry and Mechanism in the Wittig Reaction. Retrieved from [Link]

- Belletire, J. L., & Spletzer, E. G. (1986). Phosphorus Chemistry. III Preparation of Vinyl Deuterated Trisubstituted Alkenes.

-

University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (2024, February 13). Wittig reaction. Retrieved from [Link]

- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). The rise of deuterated drugs in the pharmaceutical landscape. ACS Medicinal Chemistry Letters, 10(3), 273-275.

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

- McNulty, J., & McLeod, D. (2003). A concise, efficient synthesis of the stilbene phytoalexin, (E)-pterostilbene. Tetrahedron letters, 44(40), 7429-7431.

-

Quora. (2015, August 17). What is the stereoselectivity of Wittig's reaction?. Retrieved from [Link]

-

ReactionFlash. (n.d.). Wittig Reaction. Retrieved from [Link]

- Molander, G. A., & Brown, H. C. (1976). A simple and convenient one-pot procedure for the conversion of organoboranes into the corresponding aldehydes using carbon monoxide at atmospheric pressure. The Journal of Organic Chemistry, 42(18), 3106-3108.

-

Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]

- Yamataka, H., & Nagase, S. (1998). Theoretical study on the stereoselectivities of the Wittig olefination reaction. Journal of the American Chemical Society, 120(30), 7530-7536.

-

Wipf, P. (2007, February 12). The Wittig Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 19). Wittig Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]

-

ResearchGate. (2015, April 6). (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. Retrieved from [Link]

-

UniTo. (n.d.). Wittig Reaction in Deep Eutectic Solvents: Expanding the DES Toolbox in Synthesis. Retrieved from [Link]

-

Hrcak. (1992, October 15). Deuterium and Carbon-13 Scrambling Processes in Isopropyl Cation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Retrieved from [Link]

-

ChemRxiv. (n.d.). Decarbonylative Multi-Deuteration of Aldehydes via Sequential Polar and Radical Pathways. Retrieved from [Link]

- Google Patents. (n.d.). US20140081019A1 - Process for the preparation of deuterated compounds containing n-alkyl groups.

-

YouTube. (2020, March 28). Wittig reaction for alkene synthesis. Retrieved from [Link]

-

MDPI. (2024, September 5). Wittig Reaction in Deep Eutectic Solvents: Expanding the DES Toolbox in Synthesis. Retrieved from [Link]

-

ResearchGate. (2014, December 24). How can I figure out the percentage of deuterium incorporation in product?. Retrieved from [Link]

-

CDN. (n.d.). Interpreting NMR Spectra from your Wittig Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Vinyl Ethers Using a Wittig Approach, and Their Subsequent Hydrogenation Employing Continuous-Flow Processing. Retrieved from [Link]

-

ResearchGate. (2010, June). Hydrogen/Deuterium Exchange Reactions of Olefins with Deuterium Oxide Mediated by the Carbonylchlorohydrido‐ tris(triphenylphosphine)ruthenium(II) Complex. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Deuterium- and Electron-Shuttling Catalysis for Deoxygenative Deuteration of Alcohols. Retrieved from [Link]

-

Journal of the Serbian Chemical Society. (n.d.). Deuterium Isotope Effects in C NMR Spectra of Intramolecularly Hydrogen-Bonded Salicylaldehyde-4-phenylthiosemicarbazone*. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Methyl-d3 Phosphonium Iodide: Synthesis, Applications, and Best Practices for Researchers

For correspondence: Senior Application Scientist, Gemini Division, Google AI

Abstract

This technical guide provides a comprehensive overview of Methyl-d3 phosphonium iodide (CAS No. 1560-56-1), a deuterated organophosphorus compound of significant interest to researchers, scientists, and professionals in drug development. This document details the synthesis, characterization, and key applications of this versatile reagent, with a particular focus on its role in the Wittig reaction for the introduction of a deuterated methylene group and its utility as an internal standard for quantitative analysis by mass spectrometry. By elucidating the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for the effective utilization of Methyl-d3 phosphonium iodide in a laboratory setting.

Introduction

Methyl-d3 phosphonium iodide, also known as (Trideuteriomethyl)triphenylphosphonium iodide, is the deuterated analog of methyltriphenylphosphonium iodide. The substitution of three hydrogen atoms with deuterium isotopes on the methyl group imparts a unique mass signature, making it an invaluable tool in various analytical and synthetic applications.[1] Its primary utility lies in its function as a precursor to a deuterated Wittig reagent and as a stable isotope-labeled internal standard for quantitative mass spectrometry.[2] The triphenylphosphonium moiety confers lipophilicity, which can aid in the transport across biological membranes, while the iodide counter-ion enhances its solubility in polar organic solvents.[1] This guide will delve into the fundamental properties, synthesis, and applications of this important compound, providing researchers with the necessary knowledge to confidently incorporate it into their workflows.

Core Chemical Properties and Data

A thorough understanding of the physicochemical properties of Methyl-d3 phosphonium iodide is essential for its proper handling, storage, and application. The following table summarizes key data for this compound.

| Property | Value | Source(s) |

| CAS Number | 1560-56-1 | [3] |

| Molecular Formula | C₁₉H₁₅D₃IP | [1] |

| Molecular Weight | ~407.24 g/mol | [3] |

| Appearance | White to light yellow powder/solid | [2][4] |

| Melting Point | 183-188 °C | [2][4][5] |

| Solubility | Soluble in chloroform and methanol. | [4] |

| Isotopic Purity | Typically ≥98 atom % D | Varies by supplier |

| Storage | Store in a dark, inert atmosphere at room temperature. Light-sensitive and hygroscopic. | [4] |

Synthesis of Methyl-d3 Phosphonium Iodide

The synthesis of Methyl-d3 phosphonium iodide is a straightforward and high-yielding quaternization reaction, analogous to the preparation of its non-deuterated counterpart. The reaction involves the nucleophilic attack of triphenylphosphine on iodomethane-d3.

Reaction Mechanism

The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon atom of iodomethane-d3 in an SN2 reaction. The iodide ion is displaced, resulting in the formation of the phosphonium salt.

Caption: SN2 mechanism for the synthesis of Methyl-d3 phosphonium iodide.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of methyltriphenylphosphonium iodide.[2][6]

Materials:

-

Triphenylphosphine (recrystallized from ethanol and dried)

-

Iodomethane-d3 (CD₃I)

-

Anhydrous benzene or toluene

-

Anhydrous diethyl ether

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve recrystallized triphenylphosphine (1.0 equivalent) in anhydrous benzene or toluene.

-

Addition of Iodomethane-d3: To the stirred solution, add iodomethane-d3 (1.05-1.1 equivalents) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours or gently reflux for 2-4 hours. A white precipitate of Methyl-d3 phosphonium iodide will form.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with anhydrous benzene or diethyl ether to remove any unreacted starting materials. Dry the product under vacuum over phosphorus pentoxide.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the phosphonium salt and any potential side reactions.

-

Inert Atmosphere: An inert atmosphere of argon or nitrogen prevents the oxidation of triphenylphosphine.

-

Recrystallized Triphenylphosphine: Using purified triphenylphosphine ensures a higher purity of the final product.

-

Washing with Non-polar Solvents: Washing with benzene or diethyl ether effectively removes the non-polar starting materials, as the ionic phosphonium salt is insoluble in these solvents.

Applications in Organic Synthesis: The Wittig Reaction

A primary application of Methyl-d3 phosphonium iodide is as a precursor to the deuterated Wittig reagent, methylenetriphenylphosphorane-d2 (Ph₃P=CD₂). This ylide is instrumental in converting aldehydes and ketones into deuterated terminal alkenes.[7]

Generation of the Deuterated Ylide and the Wittig Reaction Mechanism

The phosphonium salt is deprotonated by a strong base, such as n-butyllithium or sodium hydride, to form the highly reactive ylide.[7] The ylide then reacts with a carbonyl compound through a cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for this reaction.[8]

Caption: Workflow for the generation of the deuterated ylide and the subsequent Wittig reaction.

Experimental Protocol: Synthesis of a Deuterated Alkene

Materials:

-

Methyl-d3 phosphonium iodide

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Strong base (e.g., n-butyllithium in hexanes)

-

Aldehyde or ketone

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, suspend Methyl-d3 phosphonium iodide in anhydrous THF. Cool the suspension to 0 °C or -78 °C, depending on the reactivity of the carbonyl compound.

-

Deprotonation: Slowly add a solution of n-butyllithium (1.0 equivalent) to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red). Allow the mixture to stir at the same temperature for 30-60 minutes.

-

Reaction with Carbonyl: Add a solution of the aldehyde or ketone in anhydrous THF dropwise to the ylide solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expert Insights:

The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide. For non-stabilized ylides, such as the one derived from Methyl-d3 phosphonium iodide, the Z-alkene is often the major product under salt-free conditions.[7] The presence of lithium salts can influence the stereoselectivity.

Application as an Internal Standard in Mass Spectrometry

The use of stable isotope-labeled internal standards is a cornerstone of accurate quantitative analysis by mass spectrometry.[9] Methyl-d3 phosphonium iodide can serve as an excellent internal standard for the quantification of its non-deuterated counterpart or other structurally related phosphonium salts.

The Principle of Stable Isotope Dilution

A known amount of the deuterated internal standard (Methyl-d3 phosphonium iodide) is added to the sample containing the analyte of interest (methyltriphenylphosphonium iodide). The analyte and the internal standard are chemically identical and therefore exhibit the same behavior during sample preparation, extraction, and chromatographic separation.[9] However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio remains constant irrespective of sample loss.

Advantages of Using a Deuterated Internal Standard:

-

Correction for Matrix Effects: Co-elution of the analyte and the internal standard ensures that they experience the same ion suppression or enhancement effects in the mass spectrometer's ion source.

-

Improved Precision and Accuracy: Compensates for variations in sample preparation, injection volume, and instrument response.[9]

-

Enhanced Reliability: Provides a self-validating system for quantitative assays.

Practical Considerations for Use as an Internal Standard

-

Purity: The isotopic and chemical purity of the Methyl-d3 phosphonium iodide is paramount. Any presence of the non-deuterated analog will lead to an overestimation of the analyte concentration.[10]

-

Concentration: The concentration of the internal standard should be optimized to be within the linear dynamic range of the assay and comparable to the expected concentration of the analyte.

-

Stability: The stability of the internal standard in the sample matrix and during storage should be confirmed.

Safety and Handling

Methyl-d3 phosphonium iodide is an irritant and should be handled with appropriate personal protective equipment.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6][9]

-

Precautionary Statements: Avoid breathing dust. Wear protective gloves and eye protection. In case of contact with eyes, rinse cautiously with water for several minutes.[4][6][9]

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.[4][6][9]

Suppliers

Methyl-d3 phosphonium iodide is commercially available from several reputable suppliers of research chemicals, including:

-

Sigma-Aldrich (Merck)

-

CymitQuimica

-

CDN Isotopes

-

Santa Cruz Biotechnology

-

Thermo Fisher Scientific

Conclusion

Methyl-d3 phosphonium iodide is a valuable and versatile tool for researchers in organic synthesis and analytical chemistry. Its utility as a precursor to deuterated Wittig reagents enables the precise introduction of isotopic labels for mechanistic studies and the synthesis of deuterated standards. Furthermore, its application as a stable isotope-labeled internal standard significantly enhances the accuracy and reliability of quantitative mass spectrometry-based assays. By understanding the principles behind its synthesis and applications, and by adhering to the detailed protocols and safety guidelines presented in this guide, researchers can effectively leverage the unique properties of Methyl-d3 phosphonium iodide to advance their scientific endeavors.

References

-

Organic Syntheses. (n.d.). 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). Methyltriphenylphosphonium iodide. Retrieved February 17, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of methyltriphenylphosphonium iodide. Retrieved February 17, 2026, from [Link]

-

ChemWhat. (n.d.). Methyltriphenylphosphonium iodide CAS#: 2065-66-9. Retrieved February 17, 2026, from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). Methyltriphenylphosphonium iodide. Retrieved February 17, 2026, from [Link]

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.

-

MDPI. (2022, January 21). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Retrieved February 17, 2026, from [Link]

-

BDMAEE. (2025, June 20). the role of triphenylphosphine in wittig reaction synthesis. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Retrieved February 17, 2026, from [Link]

-

UniTo. (n.d.). Wittig Reaction in Deep Eutectic Solvents: Expanding the DES Toolbox in Synthesis. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2025, August 6). Dependence of the Wittig Reaction Mechanism on the Environment and on the Substituents at the Aldehyde Group and at the Phosphonium Ylide. Retrieved February 17, 2026, from [Link]

-

PubMed. (2009, May 15). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Retrieved February 17, 2026, from [Link]

-

L.S. College, Muzaffarpur. (2020, October 15). Wittig reaction. Retrieved February 17, 2026, from [Link]

-

PubMed. (2006, September 15). Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography. Retrieved February 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyltriphenylphosphonium iodide | 2065-66-9 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Methyltriphenylphosphonium iodide Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Methyltriphenylphosphonium iodide, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. bdmaee.net [bdmaee.net]

- 9. scispace.com [scispace.com]

- 10. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to Trideuteromethyl Group Integration in Organic Molecules

Introduction: The Rise of the Deuterated "Magic Methyl" Group in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of the trideuteromethyl (–CD₃) group has emerged as a pivotal tool for optimizing drug candidates.[1][2][3][4] This is analogous to the "magic methyl effect," where the addition of a methyl group can significantly enhance the biological activity of a molecule.[1][5] The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, within a methyl group can profoundly alter the pharmacokinetic and toxicological properties of a drug.[6][7][8] This guide provides an in-depth exploration of the principles, synthetic methodologies, and analytical validation techniques associated with the introduction of trideuteromethyl groups into organic molecules.

The primary driver for this strategy is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to its lower zero-point vibrational energy.[8] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate.[8][9][10] In drug metabolism, many enzymatic processes, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds.[8][11] By replacing a methyl group susceptible to metabolic oxidation with a trideuteromethyl group, the rate of metabolism at that specific site can be significantly reduced.[6][7]

This seemingly subtle modification can lead to a cascade of beneficial outcomes:

-

Improved Pharmacokinetic Profile: A slower rate of metabolism can lead to a longer drug half-life, increased exposure (AUC), and more stable plasma concentrations.[7][12][]

-

Enhanced Safety and Tolerability: By mitigating the formation of potentially toxic metabolites, deuteration can lead to a more favorable safety profile.[6] A prime example is deutetrabenazine, the first deuterated drug approved by the FDA, which demonstrated a significant reduction in key neuropsychiatric adverse events compared to its non-deuterated counterpart.[12]

-

More Convenient Dosing Regimens: A longer half-life can translate to less frequent dosing, which can improve patient adherence and overall therapeutic success.[12][]

The "deuterium switch" strategy, which involves creating deuterated versions of existing drugs, has proven to be a capital-efficient approach to drug development, often leveraging established clinical data and potentially utilizing abbreviated regulatory pathways.[12]

Synthetic Methodologies for Trideuteromethyl Group Installation

The efficient and site-selective introduction of a trideuteromethyl group is a critical step in the development of deuterated drug candidates.[1][2] A variety of synthetic methods have been developed, ranging from traditional functional group interconversions to more recent catalytic and radical-based approaches.[1][5] The choice of method depends on the specific substrate, the desired position of the –CD₃ group (e.g., on a carbon, nitrogen, oxygen, or sulfur atom), and the overall synthetic strategy.[1][5]

Key Trideuteromethylating Reagents and Their Applications

A diverse toolkit of reagents is available to medicinal chemists for the installation of the –CD₃ group.[2][3]

| Reagent Class | Specific Reagent(s) | Typical Applications | Key Considerations |

| Deuterated Methanol and Derivatives | CD₃OD, CD₃OTs | C-trideuteromethylation of ketones and esters, N-trideuteromethylation of amines.[2][5] | CD₃OD is an inexpensive and atom-efficient reagent but can be a weak electrophile.[3] |

| Deuterated Methyl Iodide and Organometallics | CD₃I, CD₃MgBr | Nucleophilic substitution reactions, ortho C-H trideuteromethylation.[3][14] | CD₃I is a versatile reagent suitable for nucleophilic substitutions and oxidative additions in transition-metal catalysis.[3] |

| Deuterated Dimethyl Sulfoxide (DMSO-d₆) Derivatives | TDMSOI (from TMSOI and DMSO-d₆) | Trideuteromethylation of phenols, thiophenols, acidic amines, and enolizable methylenes.[15][16] | Offers a cost-effective and less toxic alternative to CD₃I.[3][16] |

| Other Deuterated Reagents | (CD₃)₂SO₄ | Used for trideuteromethylation but has carcinogenicity and cost concerns.[16] |

Experimental Workflow: General Protocol for N-Trideuteromethylation of an Amine using Deuterated Methanol

This protocol outlines a general procedure for the N-trideuteromethylation of a primary or secondary amine using deuterated methanol, often employing a "borrowing hydrogen" or hydrogen autotransfer strategy.[3]

Diagram: Borrowing Hydrogen Catalysis for N-Trideuteromethylation

Caption: Catalytic cycle for N-trideuteromethylation via borrowing hydrogen.

Step-by-Step Protocol

-

Reactant Preparation: In a suitable reaction vessel, dissolve the amine substrate in an appropriate solvent.

-

Addition of Reagents: Add the catalyst (e.g., a ruthenium or iridium complex) and a base (e.g., KOtBu or Cs₂CO₃).[3]

-

Addition of Deuterated Methanol: Introduce deuterated methanol (CD₃OD) into the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the specified temperature and maintain for the required duration (e.g., 80-150°C for 24-48 hours).[2]

-

Work-up and Purification: After cooling, quench the reaction and perform a standard aqueous work-up. Purify the crude product using column chromatography to isolate the N-trideuteromethylated amine.

Causality behind Experimental Choices: The "borrowing hydrogen" methodology is advantageous as it utilizes an inexpensive and readily available deuterium source (CD₃OD) and proceeds with high atom economy. The catalyst facilitates the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine, followed by reduction of the intermediate iminium ion by the catalyst, regenerating the catalyst and forming the final product.[3]

Analytical Validation of Trideuteromethyl Incorporation

Confirming the successful and site-selective incorporation of the trideuteromethyl group is crucial. A combination of analytical techniques is typically employed for comprehensive characterization.[17][18]

Core Analytical Techniques

| Technique | Purpose | Key Insights |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, determination of isotopic purity.[17][18] | ¹H NMR shows the disappearance of the corresponding proton signal, while ²H NMR directly detects the deuterium signal.[19][20] |

| Mass Spectrometry (MS) | Confirmation of mass shift, quantification of deuterium incorporation.[17][18] | A mass increase of 3 Da per incorporated –CD₃ group is observed.[] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile deuterated compounds.[17][18] | Provides high-resolution isotope ratio determination.[17] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of non-volatile and complex deuterated compounds.[17][18] | Ideal for pharmaceutical studies and bioassays.[17] |

Experimental Workflow: Validation of a Trideuteromethylated Compound

Diagram: Analytical Workflow for Deuteration Confirmation

Caption: Integrated workflow for the analytical validation of deuterated compounds.

Step-by-Step Validation Protocol

-

NMR Analysis:

-

Acquire a ¹H NMR spectrum of the purified compound. The disappearance or significant reduction of the signal corresponding to the methyl protons confirms deuteration.

-

Acquire a ²H NMR spectrum. The presence of a signal at the corresponding chemical shift confirms the incorporation of deuterium.[19][21] The integration of this signal can be used to quantify the extent of deuteration.

-

-

Mass Spectrometry Analysis:

-

Analyze the compound using a suitable mass spectrometry technique (e.g., LC-MS or GC-MS).

-

Compare the mass spectrum of the deuterated compound with that of its non-deuterated analog. A mass shift corresponding to the number of incorporated deuterium atoms should be observed.

-

High-resolution mass spectrometry can provide precise mass measurements to further confirm the elemental composition.

-

-

Purity Determination:

-

Assess the chemical purity of the final compound using techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or another appropriate method.

-

Self-Validating System: This multi-pronged analytical approach provides a self-validating system. NMR confirms the site of deuteration, while mass spectrometry confirms the overall mass change. The combination of these techniques provides a high degree of confidence in the identity and isotopic purity of the synthesized molecule.[17]

Conclusion

The introduction of trideuteromethyl groups into organic molecules represents a powerful and validated strategy in modern drug discovery. By leveraging the kinetic isotope effect, medicinal chemists can fine-tune the metabolic properties of drug candidates, leading to improved pharmacokinetic profiles, enhanced safety, and more patient-friendly dosing regimens. A growing arsenal of synthetic methodologies and robust analytical techniques enables the precise and reliable incorporation of the deuterated "magic methyl" group. As our understanding of the interplay between deuteration and drug metabolism continues to evolve, the strategic application of this approach will undoubtedly play an increasingly important role in the development of safer and more effective medicines.

References

-

Sun, Q., & Soulé, J. (2021). Broadening of horizons in the synthesis of CD3-labeled molecules. Chemical Society Reviews, 50(19), 10806-10835. [Link]

- Deuterated Drugs: From Bench to Blockbuster. (n.d.).

-

Sun, Q., & Soulé, J. (2021). Broadening of horizons in the synthesis of CD 3 -labeled molecules. ResearchGate. [Link]

-

Hoskins, J. M. (2011). Deuterated drugs; where are we now? Future Medicinal Chemistry, 3(10), 1251-1255. [Link]

-

Birladeanu, L. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link]

-

Deuterated drug. (2023, December 29). In Wikipedia. [Link]

-

Deuterium NMR. (2023, April 25). In Wikipedia. [Link]

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link]

-

Verhoest, G., & Rueping, M. (2021). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry – A European Journal, 27(46), 11751-11765. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. [Link]

-

Obach, R. S., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0206593. [Link]

-

Czarnik, A. W. (2013). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 56(23), 9439-9442. [Link]

-

Show how to make these deuterium-labeled compounds, using CD3MgBr... (2024, May 5). Pearson. [Link]

-

David, S. (n.d.). A Brief Note on Hydrogen Deuterium Exchange Mass Spectrometry. Longdom Publishing. [Link]

-

Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589. [Link]

-

Verhoest, G., & Rueping, M. (2021). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry – A European Journal, 27(46), 11751-11765. [Link]

-

Show how to make these deuterium-labeled compounds, using CD3MgBr... (n.d.). Pearson+. [Link]

-

Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. [Link]

-

Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). (2022, April 19). Study Mind. [Link]

-

He, Y., et al. (2005). A method for quantitative determination of deuterium content in biological material. Rapid Communications in Mass Spectrometry, 19(6), 838-842. [Link]

-

Deuterium (2H) measurements on a Spinsolve benchtop NMR system. (2021, July 7). Magritek. [Link]

-

Verhoest, G., & Rueping, M. (2021). The Deuterated "Magic Methyl" Group - A Guide for Site-selective Trideuteromethyl Incorporation and Labeling using CD3-reagents. Chemistry, 27(46), 11751-11765. [Link]

-

Baralle, A., et al. (2017). Radical trideuteromethylation with deuterated dimethyl sulfoxide in the synthesis of heterocycles and labelled building blocks. Chemical Communications, 53(78), 10803-10806. [Link]

-

Wang, Y., et al. (2019). Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction. Organic Letters, 21(2), 439-442. [Link]

-

Wang, Y., et al. (2019). Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction. Organic Letters, 21(2), 439-442. [Link]

-

Zhang, C. (2014). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. ResearchGate. [Link]

-

Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) Tools & Solutions. (n.d.). Waters. [Link]

-

Rajesh, N. (2014, December 24). How can I figure out the percentage of deuterium incorporation in product? ResearchGate. [Link]

-

Wales, T. E., & Engen, J. R. (2014). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. BioPharm International, 27(11). [Link]

-

Kim, H., et al. (2017). Deuterium incorporation in biomass cell wall components by NMR analysis. Biotechnology for Biofuels, 10, 19. [Link]

-

Huang, G., & Lu, X. (2023). Redox-Neutral Synthesis of Trideuteromethyl Sulfilimines. ChemRxiv. [Link]

-

Pilathottathil, F., Unnikrishnan, S., & Murugesan, T. (2023). Direct Trideuteromethylation of Sulfenate Anions Generated In Situ from β-Sulfinyl Esters: An Access to Trideuteromethyl Sulfoxides. The Journal of Organic Chemistry, 88(13), 8963-8968. [Link]

-

Recent Advances in the Synthesis of Trideuteromethyl Sulfide. (2025, January 30). ResearchGate. [Link]

-

Huang, G., & Lu, X. (2023). S-Trideuteromethylation of Sulfenamides: Redox-Neutral Synthesis of Trideuteromethyl Sulfilimines. ChemRxiv. [Link]

-

Synthesis of CD3. (2018, July 13). Photrio.com Photography Forums. [Link]

-

INTRODUCING FLUORINE AND TRIFLUOROMETHYL GROUP INTO ORGANIC COMPOUNDS UNDER HETEROGENEOUS TRANSITION METAL CATALYSIS. (n.d.). HCMUT. [Link]

-

Grygorenko, O. O., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2020(10), 1276-1286. [Link]

Sources

- 1. Broadening of horizons in the synthesis of CD3-labeled molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Portico [access.portico.org]

- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 12. isotope.com [isotope.com]

- 14. pearson.com [pearson.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resolvemass.ca [resolvemass.ca]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 20. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Reaction conditions for CD2= group installation using d3-phosphonium salts

Executive Summary

The strategic replacement of hydrogen with deuterium ("heavy drugs") has emerged as a critical tool in medicinal chemistry to improve metabolic stability (via the Deuterium Kinetic Isotope Effect) and reduce toxic metabolite formation. This Application Note provides a definitive guide to installing terminal

Mechanistic Insight & Scrambling Risks

The success of

The Scrambling Vector

The ylide carbon is highly nucleophilic and basic (

-

Direct Exchange: If trace water (

) or alcohols ( -

Re-deprotonation: The base then deprotonates this species, creating a mixed ylide (

), leading to -

-Deprotonation: For ketones with acidic

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway of the deuterated Wittig reaction highlighting the critical control point for H/D scrambling.

Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Reagent | Methyltriphenylphosphonium bromide-d3 (99+ atom % D) | Bromide salts are generally more soluble in THF than chlorides and less hygroscopic than iodides. |

| Solvent | Anhydrous THF (Water < 50 ppm) | Essential to prevent quenching of the ylide. DMSO can be used for low-solubility substrates but is harder to dry. |

| Base | ||

| Temperature | Low temp stabilizes the ylide during formation; RT drives the reaction to completion. | |

| Atmosphere | Argon or Nitrogen (Positive Pressure) | Prevents atmospheric moisture ingress. |

Experimental Protocols

Method A: The "Instant Ylide" Method ( -BuOK)

Best for: Aldehydes and non-enolizable ketones (e.g., benzophenone derivatives).

Materials:

-

Methyltriphenylphosphonium bromide-d3 (1.2 equiv)

-

Potassium tert-butoxide (

-BuOK) (1.2 equiv) -

Substrate (1.0 equiv)

Procedure:

-

Drying: Flame-dry a 2-neck round-bottom flask (RBF) under vacuum and backfill with Argon.

-

Suspension: Add Methyltriphenylphosphonium bromide-d3 (1.2 eq) to the flask. Add anhydrous THF (

concentration relative to salt). -

Ylide Formation: Cool to

. Add-

Note: The color change is a visual QC checkpoint. No color = No ylide.

-

-

Addition: Dissolve the substrate (1.0 eq) in minimal anhydrous THF. Add dropwise to the ylide solution at

.[1] -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–12 hours. Monitor by TLC.[1][3][4]

-

Workup: Quench with saturated

solution. Extract with -

Purification: Silica gel chromatography (usually non-polar eluent like Hexanes/EtOAc).

Method B: The Non-Nucleophilic Base Method (NaHMDS)

Best for: Enolizable ketones (e.g., cyclohexanone derivatives) or base-sensitive drug intermediates.

Materials:

-

Methyltriphenylphosphonium bromide-d3 (1.3 equiv)

-

NaHMDS (1.0 M in THF) (1.25 equiv)

Procedure:

-

Setup: Charge flame-dried flask with Methyltriphenylphosphonium bromide-d3 (1.3 eq) and THF under Argon. Cool to

(Dry ice/Acetone). -

Deprotonation: Add NaHMDS solution (1.25 eq) dropwise over 10 minutes.

-

Why? NaHMDS is a bulky base that minimizes nucleophilic attack on the salt itself and provides a cleaner deprotonation.

-

-

Warming: Allow the mixture to warm to

and stir for 30 minutes (yellow color develops). -

Reaction: Cool back to

(optional, for selectivity) or keep at -

Completion: Warm to RT and stir overnight.

-

Workup: Standard aqueous workup as in Method A.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of deuterated terminal alkenes.

Quality Control & Analytics

Verifying the isotopic incorporation is critical. Standard Mass Spectrometry (MS) is often insufficient to distinguish 98% D from 99% D. Quantitative

-

Target: Absence of signal.

-

Region of Interest: Terminal alkene protons typically appear at 4.5 – 6.0 ppm .

-

Calculation:

-

Integrate a stable internal proton signal (e.g., an aromatic proton or methyl group) and set it to its expected value (e.g., 1.00 or 3.00).

-

Integrate the region where the

protons would be. - .

-

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield | Enolization of ketone | Switch from |

| No Reaction | Wet solvent (Ylide quenched) | Distill THF over Na/Benzophenone or use molecular sieves (3Å). |

| Low % D | Moisture in salt or atmosphere | Dry phosphonium salt in vacuum oven ( |

References

-

Maillard, M. et al. (1989). "Synthesis of deuterated compounds via Wittig reaction." Journal of Labelled Compounds and Radiopharmaceuticals.

-

BenchChem. (2025).[1][2] "Application Notes and Protocols: Wittig Reaction of 2-Methylcyclohexanone." BenchChem Technical Library.

-

Organic Chemistry Portal. (2024). "Wittig Reaction: Mechanism and Conditions."[5] Organic Chemistry Portal.

-

Sigma-Aldrich. (2024). "Methyltriphenylphosphonium bromide-d3 Product Specification." Merck KGaA.

-

Vats, D. et al. (2019). "Process for preparation of Deutetrabenazine." World Intellectual Property Organization (Patent WO2019150387A1).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Distributed Drug Discovery, Part 3: Using D3 Methodology to Synthesize Analogs of an Anti-Melanoma Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

Application Note & Protocols: A Guide to Optimizing the Yield of Deuterated Methylene Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic replacement of hydrogen with its stable heavy isotope, deuterium, has emerged as a powerful tool in modern drug discovery and development. This substitution can profoundly alter a molecule's metabolic fate, often leading to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy.[1][2][3] Methylene (-CH₂-) groups are ubiquitous in pharmaceutical scaffolds and frequently represent sites of metabolic attack. Therefore, developing robust and efficient methods for their deuteration is of paramount importance. This guide provides an in-depth exploration of the core strategies for synthesizing deuterated methylene derivatives, focusing on the causal principles behind experimental choices to empower researchers to optimize yields and ensure high isotopic purity.

Introduction: The Rationale for Methylene Group Deuteration

The foundational principle behind deuteration is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[4] Consequently, enzymatic reactions that involve C-H bond cleavage, such as those mediated by cytochrome P450 enzymes, proceed more slowly when a C-D bond must be broken.[4] By selectively deuterating a metabolically vulnerable methylene group, we can "shield" it from enzymatic degradation, thereby extending the drug's half-life and potentially reducing the formation of toxic metabolites.[1]

Achieving high yields of specifically deuterated methylene derivatives, however, is not trivial. It requires a careful selection of synthetic strategy, precise control over reaction conditions, and rigorous analytical validation to confirm the location and extent of deuterium incorporation.[4][5] This document details the primary methodologies, provides step-by-step protocols, and offers troubleshooting guidance.

Section 1: Strategic Pillars of Methylene Deuteration

The synthesis of deuterated methylene groups can be broadly categorized into three main strategies, each with distinct advantages and mechanistic underpinnings. The optimal choice depends on the substrate's functional group tolerance, the desired position of the deuterium label, and the availability of starting materials.

-

Hydrogen Isotope Exchange (HIE) at Active Methylene Centers: This is the most direct method for methylene groups adjacent to an electron-withdrawing group (e.g., a carbonyl), which renders the α-protons acidic and thus exchangeable.

-

Reductive Deuteration: This approach involves the reduction of a pre-existing functional group (like a ketone, ester, or alkene) using a deuterium source to generate the target methylene or deuterated methyl group.[1]

-

Synthesis from Deuterated Building Blocks: This strategy leverages commercially available or pre-synthesized small molecules that already contain the deuterated moiety, which are then incorporated into a larger molecular framework.[5][6][7]

The following sections will provide detailed protocols and mechanistic insights for the HIE and Reductive Deuteration strategies, as they offer the most flexibility for de novo synthesis and optimization.

Section 2: Hydrogen Isotope Exchange (HIE) for Active Methylene Groups

Mechanistic Principle: The key to HIE is the temporary removal of a proton from the methylene carbon to form a carbanionic intermediate (an enolate) or a neutral intermediate (an enol), which can then be quenched by a deuterium source.[8][9][10] This process is repeated until equilibrium is reached, resulting in the replacement of α-hydrogens with deuterium. The reaction can be catalyzed by either a base or an acid.

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jrfglobal.com [jrfglobal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. Deuterium-Containing Building Blocks for Drug Design - Enamine [enamine.net]

- 7. enamine.net [enamine.net]

- 8. Hydrogen - Deuterium exchange [quimicaorganica.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Hub: Deuterated Wittig Reaction Protocols

Ticket ID: #D-WITTIG-001 Topic: Preventing H/D Exchange & Scrambling in Isotope Labeling Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division

Executive Summary

The Wittig reaction is a gold standard for installing carbon-deuterium bonds (C-D) on alkenes. However, the isotopic purity of the final product often degrades due to H/D exchange (scrambling) at the ylide stage. This occurs because the

This guide provides the protocols to:

-

Preserve Deuterium: When using pre-deuterated phosphonium salts.

-

Install Deuterium: When generating deuterated ylides in situ from non-labeled precursors.

The Mechanism of Failure (Why Scrambling Occurs)

To prevent exchange, you must understand the "Leak." The phosphonium ylide is not a static species; it exists in equilibrium with its protonated phosphonium salt form.

If any source of protons (

The "Isotope Leak" Pathway

The following diagram illustrates how a deuterated ylide loses its label to a proton source (HA).

Figure 1: The "Leak" Mechanism. Scrambling occurs if the Ylide equilibrates with a proton source (H-A) faster than it reacts with the aldehyde.

Reagent & Solvent Compatibility Matrix

Selecting the correct base/solvent combination is the single most critical decision.

| Component | Recommended | Caution / Avoid | Technical Rationale |

| Base | n-BuLi , NaHMDS , LiHMDS | KOtBu , NaOMe , NaH (in oil) | n-BuLi generates butane gas (leaves system), preventing reverse exchange. Alkoxide bases generate alcohols (tBuOH, MeOH) which are proton sources that cause rapid scrambling [1]. |

| Solvent | Anhydrous THF , Toluene | DMSO , Alcohols , DCM | DMSO is hygroscopic and can act as a proton shuttle. Halogenated solvents can react with ylides. |

| Atmosphere | Argon or Nitrogen (Dry) | Air / Ambient | CO2 and moisture in air quench ylides immediately. |

| Glassware | Flame-dried / Oven-dried | Air-dried | Surface moisture on glass is sufficient to lower D-incorporation by 5-10%. |

Experimental Protocols

Protocol A: The "Fortress" Method (Preserving Pre-existing D)

Use this when your phosphonium salt is already deuterated (e.g., [Ph3P-CD3]+ I-).

Objective: Prevent any external H from entering the system.

-

Preparation: Flame-dry a Schlenk flask and stir bar under vacuum. Backfill with Argon.

-

Solvent: Cannulate anhydrous THF (water content < 50 ppm) into the flask.

-

Salt Addition: Add the deuterated phosphonium salt rapidly against a positive pressure of Argon.

-

Deprotonation (The Critical Step):

-

Cool to -78 °C (or 0 °C depending on substrate).

-

Add n-BuLi (slight excess, 1.05 eq) dropwise.

-

Why: n-BuLi removes the halogen; the conjugate acid is Butane gas, which bubbles out. Result: No proton source remains in the flask.

-

-

Reaction: Stir for 30-60 mins to ensure ylide formation. Add the aldehyde/ketone.[1][2][3][4][5][6]

-

Quench: Once TLC shows consumption of aldehyde, quench with wet ether or sat. NH4Cl.[7]

-

Note: Once the alkene is formed, the C-D bond is stable. Aqueous workup is safe after the reaction is complete.

-

Protocol B: The "Exchange" Method (In-situ Deuteration)

Use this to install Deuterium using a non-labeled salt and D2O/MeOD.

Objective: Force H/D exchange at the ylide stage before adding the electrophile.

-

Dissolution: Dissolve the non-deuterated phosphonium salt in a biphasic mixture of D2O and DCM (or use MeOD).

-

Base: Add a base soluble in the aqueous phase (e.g., NaOD in D2O).

-

Equilibration: Stir vigorously. The ylide forms and is immediately reprotonated by D2O. This cycle repeats until all

-H are replaced by D. -

Reaction: Add the aldehyde. The deuterated ylide reacts to form the deuterated alkene.

-